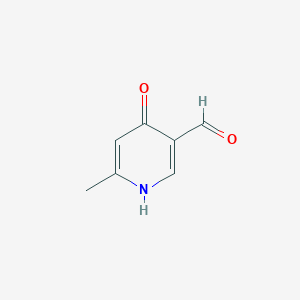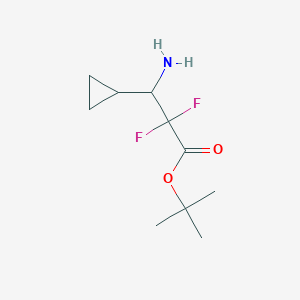![molecular formula C15H19N3O3 B2950408 N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-phenyloxamide CAS No. 898374-44-2](/img/structure/B2950408.png)
N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-phenyloxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide” is a compound with the CAS Number: 106692-36-8 . It has a molecular weight of 184.24 . It is in the form of an oil .
Molecular Structure Analysis
The IUPAC Name of the compound is N-(3-(2-oxopyrrolidin-1-yl)propyl)acetamide . The Inchi Code is 1S/C9H16N2O2/c1-8(12)10-5-3-7-11-6-2-4-9(11)13/h2-7H2,1H3,(H,10,12) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 184.24 . It is in the form of an oil .Mechanism of Action
N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-phenyloxamideAM exerts its pharmacological effects by inhibiting the activity of MMPs and PKC. MMPs are involved in the degradation of extracellular matrix proteins, which are essential for tissue remodeling and repair. Overexpression of MMPs has been observed in various diseases, including cancer and inflammation. By inhibiting the activity of MMPs, N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-phenyloxamideAM can prevent the degradation of extracellular matrix proteins and thereby reduce inflammation and cancer progression. PKC plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of PKC, N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-phenyloxamideAM can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-phenyloxamideAM has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant activities. N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-phenyloxamideAM has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and thereby reduce inflammation. N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-phenyloxamideAM has also been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of PKC. N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-phenyloxamideAM has been shown to exhibit anti-oxidant activity by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-phenyloxamideAM has several advantages for lab experiments, including its low molecular weight, high solubility, and ease of synthesis. N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-phenyloxamideAM can be easily synthesized using commercially available materials and can be purified using simple methods. However, N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-phenyloxamideAM has some limitations for lab experiments, including its potential toxicity and limited stability. N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-phenyloxamideAM has been shown to exhibit cytotoxicity at high concentrations, and its stability in various solvents and conditions needs to be further investigated.
Future Directions
There are several future directions for the research on N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-phenyloxamideAM, including its optimization for therapeutic applications, identification of its target proteins, and evaluation of its toxicity and stability. N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-phenyloxamideAM has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. However, further optimization of its pharmacological properties, such as its bioavailability and potency, is needed for its clinical translation. The identification of its target proteins and pathways can provide insights into its mechanism of action and aid in the development of more effective drugs. The evaluation of its toxicity and stability in various conditions can provide important information for its safety and efficacy in clinical settings.
Synthesis Methods
N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-phenyloxamideAM can be synthesized using a simple two-step reaction starting from commercially available materials. The first step involves the reaction of 3-aminopropionitrile with 2-oxo-1-pyrrolidineacetamide to form the intermediate product, 3-(2-oxopyrrolidin-1-yl)propionitrile. The second step involves the reaction of the intermediate product with aniline to form the final product, N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-phenyloxamide. The synthesis method of N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-phenyloxamideAM has been optimized and modified by various researchers to improve the yield and purity of the final product.
Scientific Research Applications
N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-phenyloxamideAM has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-phenyloxamideAM has been shown to exhibit anti-inflammatory and anti-cancer activities by inhibiting the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-phenyloxamideAM has also been shown to inhibit the activity of protein kinase C (PKC), which plays a crucial role in the development and progression of various diseases.
Safety and Hazards
properties
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)propyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c19-13-8-4-10-18(13)11-5-9-16-14(20)15(21)17-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZPYBGVLUGFBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (3S)-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B2950327.png)
![N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2950328.png)
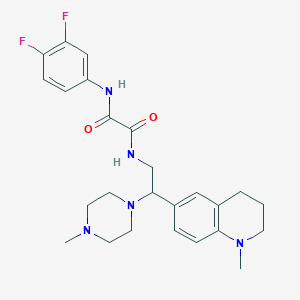
![{[4-Bromo-2-(3-chlorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2950333.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2950334.png)
![Tert-butyl N-[[1-[2-(hydroxymethyl)phenyl]piperidin-3-yl]methyl]carbamate](/img/structure/B2950337.png)
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylbutan-1-one](/img/structure/B2950338.png)
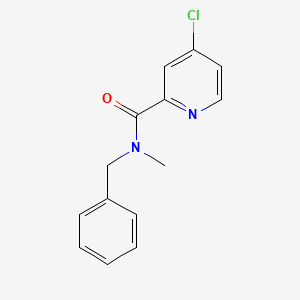
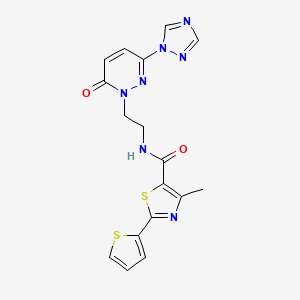
![N-(2,4-dimethoxyphenyl)-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2950344.png)
![N-(4-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2950345.png)
![3-butyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2950346.png)
